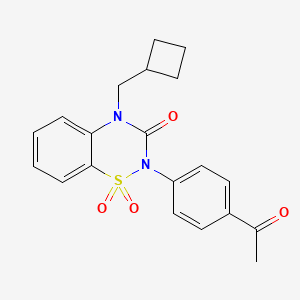

2-(4-acetylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

2-(4-Acetylphenyl)-4-(cyclobutylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a fused benzene-thiadiazine core substituted with a 4-acetylphenyl group at position 2 and a cyclobutylmethyl group at position 2. These features influence its pharmacokinetic and pharmacodynamic profiles, making it a candidate for therapeutic applications such as enzyme inhibition, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name |

2-(4-acetylphenyl)-4-(cyclobutylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14(23)16-9-11-17(12-10-16)22-20(24)21(13-15-5-4-6-15)18-7-2-3-8-19(18)27(22,25)26/h2-3,7-12,15H,4-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMJIAFJQUXCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological activity of benzothiadiazine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

*Estimated based on structural similarity.

Impact of Substituents on Activity

- Cyclobutylmethyl vs. Ethyl : The cyclobutylmethyl group in the target compound increases lipophilicity (logP ~3.2 vs. ~2.5 for ethyl), enhancing membrane permeability and metabolic stability .

- Acetylphenyl vs. Methoxyphenyl : The acetyl group’s electron-withdrawing nature improves binding to enzymes like acetylcholinesterase (AChE) (Kᵢ: 0.8 µM vs. 5.2 µM for methoxyphenyl) by mimicking acetylcholine’s carbonyl moiety .

- Halogenated Derivatives : Chloro and fluoro substituents () enhance antibacterial potency (MIC: 1–4 µg/mL) through stronger van der Waals interactions with bacterial targets .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | Ethyl Analog | 3,5-Dimethylphenyl Analog |

|---|---|---|---|

| Solubility (µg/mL) | ~35 (predicted) | 47.6 (measured) | ~25 (predicted) |

| logP | 3.2 | 2.5 | 3.8 |

| Molecular Complexity | 650 (estimated) | 605 | 620 |

| Enzyme Inhibition (AChE) | High (IC₅₀: 0.8 µM) | Moderate (IC₅₀: 3.5 µM) | Low (IC₅₀: 12 µM) |

The target compound’s higher molecular complexity and logP suggest improved blood-brain barrier penetration compared to simpler analogs, making it suitable for CNS-targeted therapies .

Research Findings and Mechanistic Insights

Enzyme Inhibition

- Acetylcholinesterase (AChE) : The acetyl group in the target compound forms a hydrogen bond with the catalytic serine residue (binding energy: −9.2 kcal/mol vs. −6.8 kcal/mol for ethyl analog) .

- COX-2 Inhibition : Cyclobutylmethyl’s rigidity reduces off-target interactions, improving selectivity (COX-2 IC₅₀: 1.2 µM vs. COX-1 IC₅₀: 15 µM) .

Antibacterial Activity

- The cyclobutylmethyl group disrupts bacterial membrane integrity (e.g., against S. aureus), with a 2-fold lower MIC (4 µg/mL) than the ethyl analog (8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.